molecular formula C16H24N2O4S2 B2892251 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1396675-06-1

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2892251
CAS RN: 1396675-06-1
M. Wt: 372.5
InChI Key: ZURFDOMAFDBOSD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

A closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist selective for κ-opioid receptors (KORs). This compound demonstrates significant potential in treating depression and addiction disorders due to its ability to block KOR and MOR agonist-induced analgesia and its antidepressant-like efficacy in various animal models (Grimwood et al., 2011).

Synthesis and Chemical Properties

The synthesis and evaluation of related compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been explored for their potent histone deacetylase (HDAC) inhibitory activity, showcasing their potential as anticancer drugs (Zhou et al., 2008). Moreover, novel synthetic routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines have been developed through cyclization of acetylenic sulfones with beta and gamma-chloroamines, highlighting innovative approaches in organic synthesis (Back & Nakajima, 2000).

Material Science and Analytical Chemistry Applications

In the realm of materials science, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under catalytic action of triethylamine offers insights into high-yield synthesis methodologies that are simple and easily controllable, which could have implications in the development of new materials and chemical processes (Dian, 2010).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-16(20,12-23-2)11-17-15(19)13-5-7-14(8-6-13)24(21,22)18-9-3-4-10-18/h5-8,20H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURFDOMAFDBOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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